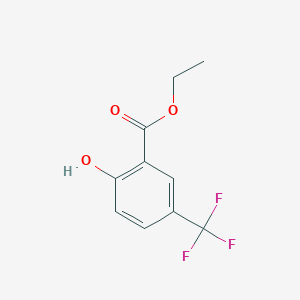

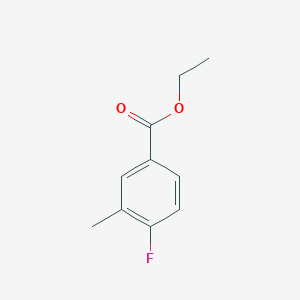

4-Fluoro-3-methylbenzoic acid ethyl ester, 97%

Vue d'ensemble

Description

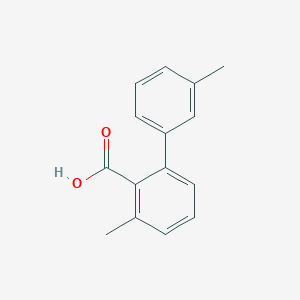

4-Fluoro-3-methylbenzoic acid ethyl ester is a chemical compound with the molecular formula C10H8F4O2 . It is a derivative of benzoic acid, with a fluorine atom at the 4-position and a methyl group at the 3-position .

Synthesis Analysis

4-Fluoro-3-methylbenzoic acid can serve as a versatile building block for the synthesis of active pharmaceutical ingredients (APIs). Its functional group can be directly used or easily converted to alternative functional groups . The methyl group can be functionalized by bromide through a benzylic bromination reaction .Molecular Structure Analysis

The molecular structure of 4-Fluoro-3-methylbenzoic acid ethyl ester consists of a benzene ring with a fluorine atom at the 4-position and a methyl group at the 3-position . The molecular weight is 236.1629 .Chemical Reactions Analysis

The fluoride substituent enables nucleophilic aromatic substitution, while most of the reactivity is centered on the carboxylic group . The compound can undergo various reactions, including Fischer esterification .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Fluoro-3-methylbenzoic acid ethyl ester include a molecular weight of 236.1629 and a melting point of 164 °C – 168 °C . The compound appears as a white powder .Applications De Recherche Scientifique

Synthesis of Active Pharmaceutical Ingredients (APIs)

4-Fluoro-3-methylbenzoic acid serves as a versatile building block for APIs due to its functional group that can be directly used or easily converted to alternative functional groups .

Development of Fluorine-18-labeled Antagonists

This compound has been used in the development of fluorine-18-labeled 5-HT1A antagonists, which are important in medicinal chemistry for imaging and diagnostic purposes .

Nucleophilic Aromatic Substitution Reactions

The fluoride substituent enables nucleophilic aromatic substitution reactions, which are fundamental in organic synthesis for introducing various functional groups into aromatic systems .

Esterification Reactions

Esters derived from this compound can undergo Fischer esterification, which is a key reaction in organic synthesis for producing esters used in various applications, including pharmaceuticals .

Benzylic Bromination

The methyl group can be functionalized by bromide through benzylic bromination reactions, leading to the synthesis of bicyclic heterocycles .

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

ethyl 4-fluoro-3-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO2/c1-3-13-10(12)8-4-5-9(11)7(2)6-8/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKQSXJMUQXYURR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole](/img/structure/B6321217.png)